

# "Tris(4-methoxy-3,5-dimethylphenyl)phosphine NMR spectra"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                    |
|----------------|----------------------------------------------------|
| Compound Name: | <i>Tris(4-methoxy-3,5-dimethylphenyl)phosphine</i> |
| Cat. No.:      | B049063                                            |

[Get Quote](#)

An In-Depth Technical Guide to the NMR Spectra of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**

## Introduction

**Tris(4-methoxy-3,5-dimethylphenyl)phosphine** is a bulky, electron-rich triarylphosphine ligand extensively utilized in organic synthesis and organometallic chemistry. Its unique steric and electronic properties make it a highly effective ligand for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The empirical formula of this compound is  $C_{27}H_{33}O_3P$ , and it possesses a molecular weight of 436.52 g/mol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organophosphorus compounds like this phosphine.[1][2][3] A comprehensive analysis of its  $^1H$ ,  $^{13}C$ , and  $^{31}P$  NMR spectra provides unambiguous confirmation of its molecular structure. This guide offers a detailed examination of the NMR spectral features of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, providing insights for researchers, scientists, and professionals in drug development and chemical synthesis.

## Molecular Structure and Symmetry Analysis

The structure of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** is characterized by a central phosphorus atom bonded to three identical 4-methoxy-3,5-dimethylphenyl rings. This high degree of symmetry (a  $C_3$  rotational axis through the phosphorus atom) is a critical factor in

interpreting its NMR spectra, as it results in chemical equivalence for many of the protons and carbons, simplifying the resulting spectra.

The X-ray crystal structure reveals that the methoxy groups are oriented perpendicular to the phenyl rings, folding towards the phosphorus lone pair, which contributes to the ligand's distinct steric profile.[4]

Caption: Molecular Structure of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**.

## **<sup>1</sup>H NMR Spectral Analysis**

The <sup>1</sup>H NMR spectrum is simplified due to the molecule's symmetry. All three phenyl rings are magnetically equivalent, as are the corresponding substituent groups on each ring.

- Aromatic Protons (Ar-H): The two protons on each aromatic ring (at positions 2 and 6) are chemically equivalent. They appear as a single signal, and due to coupling with the phosphorus atom, this signal is expected to be a doublet.
- Methoxy Protons (-OCH<sub>3</sub>): The three methoxy groups are equivalent, giving rise to a sharp singlet. The integration of this peak corresponds to 9 protons.
- Methyl Protons (Ar-CH<sub>3</sub>): The six methyl groups attached to the aromatic rings are equivalent. They produce a single, intense singlet corresponding to 18 protons.

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity | Integration | Assignment         | Coupling<br>Constant (J)<br>Hz |
|------------------------------------|--------------|-------------|--------------------|--------------------------------|
| ~6.9                               | d            | 6H          | Ar-H               | ~4.0 ( $^4$ J <sub>PH</sub> )  |
| ~3.7                               | s            | 9H          | -OCH <sub>3</sub>  | N/A                            |
| ~2.2                               | s            | 18H         | Ar-CH <sub>3</sub> | N/A                            |

Note: Exact chemical shifts can vary slightly based on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Analysis

The proton-decoupled <sup>13</sup>C NMR spectrum also reflects the molecular symmetry. The signals for the aromatic carbons exhibit coupling to the <sup>31</sup>P nucleus, which is invaluable for definitive assignment.

- **Aromatic Carbons:** Four distinct signals are expected for the aromatic carbons, each showing a characteristic phosphorus-carbon coupling constant (J<sub>PC</sub>).
  - **C1 (ipso-carbon):** The carbon directly bonded to phosphorus (C-P) typically appears as a doublet with a large  $^1$ J<sub>PC</sub> coupling constant.
  - **C2/C6 (ortho-carbons):** The two carbons adjacent to the ipso-carbon are equivalent and appear as a doublet with a  $^2$ J<sub>PC</sub> coupling.
  - **C3/C5 (meta-carbons):** The two carbons bearing the methyl groups are equivalent, showing a  $^3$ J<sub>PC</sub> coupling.
  - **C4 (para-carbon):** The carbon bonded to the methoxy group appears as a doublet with a  $^4$ J<sub>PC</sub> coupling.
- **Methoxy Carbon (-OCH<sub>3</sub>):** A single resonance for the three equivalent methoxy carbons.

- Methyl Carbon (Ar-CH<sub>3</sub>): A single resonance for the six equivalent methyl carbons.

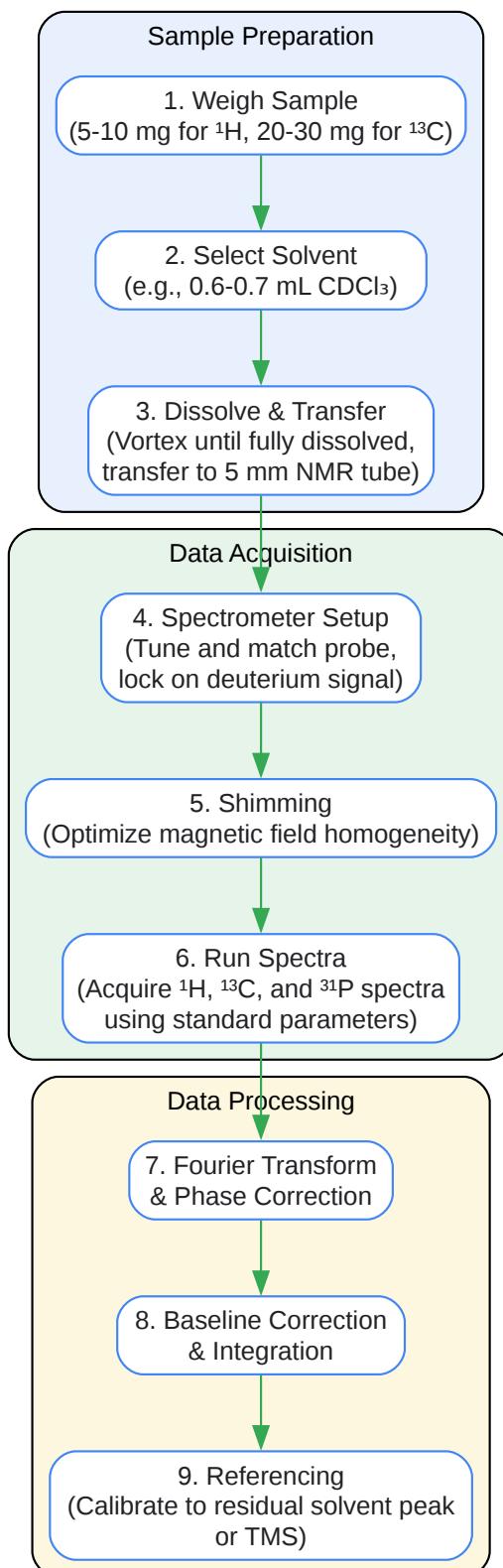
| Chemical Shift ( $\delta$ ) ppm | Assignment                  | Coupling Constant (JPC) Hz |
|---------------------------------|-----------------------------|----------------------------|
| ~159                            | C4 (Ar-O)                   | ~6.0                       |
| ~138                            | C1 (Ar-P)                   | ~12.0                      |
| ~132                            | C3/C5 (Ar-CH <sub>3</sub> ) | ~5.0                       |
| ~130                            | C2/C6 (Ar-H)                | ~15.0                      |
| ~60                             | -OCH <sub>3</sub>           | N/A                        |
| ~21                             | Ar-CH <sub>3</sub>          | N/A                        |

Note: Data is synthesized from typical values for similar phosphine ligands. Exact values may vary.

## <sup>31</sup>P NMR Spectral Analysis

<sup>31</sup>P NMR is a highly sensitive and direct method for analyzing organophosphorus compounds.

[\[1\]](#)[\[2\]](#)


- Chemical Shift ( $\delta$ ): For **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, the <sup>31</sup>P NMR spectrum exhibits a single sharp resonance. The chemical shift is characteristic of a triarylphosphine.
- Oxidation State: The chemical shift is highly indicative of the phosphorus atom's oxidation state and coordination environment. For instance, upon oxidation to the corresponding phosphine oxide, the <sup>31</sup>P signal would shift significantly downfield (to a higher ppm value). The <sup>31</sup>P chemical shift for the related tris(4-methoxyphenyl)phosphine oxide is found in the range of 29-30 ppm.[\[5\]](#)[\[6\]](#)

| Nucleus         | Chemical Shift ( $\delta$ ) ppm |
|-----------------|---------------------------------|
| $^{31}\text{P}$ | ~ -10 to -15                    |

Note: The chemical shift is relative to 85%  $\text{H}_3\text{PO}_4$  as an external standard.

## Experimental Protocol for NMR Analysis

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.



[Click to download full resolution via product page](#)

Caption: Standardized workflow for NMR spectral acquisition.

## Step-by-Step Methodology

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** for  $^1\text{H}$  NMR (20-30 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). Common residual solvent peaks for  $\text{CDCl}_3$  are  $\sim 7.26$  ppm in  $^1\text{H}$  NMR and  $\sim 77.16$  ppm in  $^{13}\text{C}$  NMR.<sup>[7][8]</sup>
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
  - Transfer the solution to a 5 mm NMR tube.
- Instrumental Setup (Example: 400 MHz Spectrometer):
  - Insert the sample into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Tune and match the probe for the relevant nuclei ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ ).
  - Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Data Acquisition:
  - $^1\text{H}$  Spectrum: Acquire with a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  Spectrum: Acquire using proton decoupling. A greater number of scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
  - $^{31}\text{P}$  Spectrum: Acquire with or without proton decoupling. This nucleus is highly sensitive, and a spectrum can often be obtained with a moderate number of scans (e.g., 32-64).
- Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Calibrate the chemical shift scale. For  $^1\text{H}$  and  $^{13}\text{C}$  spectra in  $\text{CDCl}_3$ , reference the residual  $\text{CHCl}_3$  peak ( $\delta$  7.26 ppm) or the  $\text{CDCl}_3$  carbon peak ( $\delta$  77.16 ppm).<sup>[7][8]</sup> For  $^{31}\text{P}$  spectra, an external standard of 85%  $\text{H}_3\text{PO}_4$  ( $\delta$  0.0 ppm) is used.
- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative proton ratios.

## References

- Kosolapoff, G. M., & Maier, L. (Eds.). (1972). Organic Phosphorus Compounds, Volume 4. Wiley-Interscience.
- Pregosin, P. S. (2012). Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. John Wiley & Sons.
- Kaljurand, I., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. *The Journal of Physical Chemistry A*. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*. [Link]
- University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
- Pugh, D. S., et al. (2012). Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. *Journal of Chemical Crystallography*. [Link]
- ResearchGate. Figure S47 31 P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in  $\text{CDCl}_3$ . [Link]
- SpectraBase. Tris(p-methoxyphenyl)phosphine oxide. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Tris(4-methoxy-3,5-dimethylphenyl)phosphine NMR spectra"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049063#tris-4-methoxy-3-5-dimethylphenyl-phosphine-nmr-spectra]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)